molecular formula C13H29NO6 B1676792 2,5,8,11,14,17-Hexaoxanonadecan-19-amine CAS No. 184357-46-8

2,5,8,11,14,17-Hexaoxanonadecan-19-amine

Cat. No. B1676792
M. Wt: 295.37 g/mol
InChI Key: JDTWBXXBTWYNAT-UHFFFAOYSA-N
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Description

2,5,8,11,14,17-Hexaoxanonadecan-19-amine, also known as m-PEG6-amine, is a monodisperse polyethylene glycol (PEG) derivative . It has a molecular formula of C13H29NO6 and a molecular weight of 295.38 . This compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it useful in various chemical reactions .


Molecular Structure Analysis

The InChI code for 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is 1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2,5,8,11,14,17-Hexaoxanonadecan-19-amine is a liquid at room temperature . It has a density of 1.0±0.1 g/cm³ . The boiling point is 368.5±37.0 °C at 760 mmHg . The compound has a polar surface area of 81 Ų and a molar refractivity of 76.3±0.3 cm³ . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Organic Chemistry and Aliphatic Nitrogen Compounds

2,5,8,11,14,17-Hexaoxanonadecan-19-amine, as a nitrogen-containing organic compound, falls under the broader category of aliphatic nitrogen compounds. Research in this field explores various nitrogen-based entities including amines, enamines, imines, nitriles, and others. These compounds are integral in organic chemistry due to their wide range of applications in synthesizing various products (Brown, 1994).

Atmospheric Chemistry and Pollution

Amines, including compounds similar to 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, are emerging as significant atmospheric pollutants. Their role in atmospheric chemistry and new particle formation is of great interest, especially concerning their emissions and secondary product formation in the atmosphere (Li et al., 2020).

Chemical Mechanism and Catalysis

The complex chemical behavior of polyamines, including varieties similar to 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, in forming stable complexes with metals like copper in aqueous solutions, is a critical area of study. This research contributes to understanding the stabilization of copper by tertiary amine ligands and has implications for catalysis and other chemical processes (Golub et al., 1996).

Photooxidative Stability in Polymer Chemistry

Understanding the photooxidation of epoxy-amine networks, where compounds like 2,5,8,11,14,17-Hexaoxanonadecan-19-amine may be used, is significant in polymer chemistry. This research involves studying the oxidative behavior of aliphatic segments in such networks and their implications on material stability and durability (Bellenger & Verdu, 1984).

Biobased Amines in Material Science

In the field of materials science, the synthesis of biobased amines, including structures analogous to 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, is pivotal. These amines are used as monomers for creating various polymers, showcasing their importance in automotive, aerospace, building, and health applications (Froidevaux et al., 2016).

Safety And Hazards

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that causes severe skin burns and eye damage (GHS05) . Precautionary statements include avoiding contact with skin, eyes, and clothing, and using appropriate personal protective equipment .

Future Directions

While specific future directions for 2,5,8,11,14,17-Hexaoxanonadecan-19-amine are not provided in the search results, its reactivity with various functional groups suggests potential applications in the synthesis of complex organic molecules, pharmaceuticals, and polymers. Its hydrophilic PEG spacer could be useful in increasing the solubility of these products in aqueous media .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWBXXBTWYNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601590
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17-Hexaoxanonadecan-19-amine

CAS RN

184357-46-8
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

ω-methoxyhexaethylene glycol (5 mmol) and 1.85 g (10 mmol) of potassium phthalimidate were mixed with 20 ml of dry N,N-dimethylformamide and stirred for 3 hours at 120° C. under a nitrogen atmosphere. The resulting mixture was then diluted with 50 ml of CH2Cl2 and a white solid that precipitated was removed by filtration and wished with 50 ml of CH2Cl2. The combined organic solutions were washed with 100 ml of 0.1N NaOH and 100 ml of saturated NaCl, and dried over anhydrous Na2SO4. Removal of solvent under reduced pressure afforded 1-phthalimidohexaethylene glycol monomer ether as an oily product, which was used directly without further purification. The crude 1-phthalimidohexaethylene glycol monomethyl ether (ca. 5 mmol) was dissolved in 30 ml of ethanol. After the solution was heated to the reflux temperature, 0.32 ml (10 mmol) of hydrazine was added. The mixture was refluxed for 1.5 hours under a nitrogen atmosphere, cooled to room temperature, and then acidified by the addition of a few drops of 6N HCl to pH 4. The resulting mixture was refluxed for an additional 1.5 hours, cooled to room temperature, ant the phthalhydrazide which precipitated was removed by filtration and washed with 2×15 ml of ethanol. The combined solvent was then evaporated at 40° C. under reduced pressure, and then 40 ml of an ethanol solution of KOH (0.55 g, 10 mmol) was added to the residue. The precipitated potassium tosylate was removed by filtration and washed with ethanol (2×15 ml). Ethanol was then evaporated, and 80 ml of CHCl3 was added to the residue. The precipitated yellowish solid was removed by filtration and washed with CHCl3 (2×20 ml). The combined chloroform solution was then extracted with 0.1N HCl (150 ml) and 100 ml of water. The aqueous solution was then made basic with a 1N NaOH solution (to pH 11), and extracted with methylene chloride (3×100 ml). Removal of solvent under reduced pressure, followed by purification by silica gel column chromatography utilizing CH3OH/NH4OH (30%) (9/1, v/v) afforded a 54% yield of 1-amino-3,6,9,12,15,18-hexaoxanonadecane (i.e., ω-amino-hexaethyleneglycol monomethyl ether).
Name
1-phthalimidohexaethylene glycol monomethyl ether
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Lv, X Zheng, Z Yang, ZX Jiang - Organic & biomolecular chemistry, 2018 - pubs.rsc.org
Dual-functionalization of monodisperse oligoethylene glycols, especially hetero-functionalization, provides a series of highly valuable intermediates for life and materials sciences. …
Number of citations: 5 pubs.rsc.org
JM Hartmann - 2018 - d-nb.info
The coordination compounds of metal cations have been known and explored for a long time, laying the foundation for supramolecular chemistry before it was recognized as its own …
Number of citations: 4 d-nb.info
A Mattarei, M Azzolini, M Zoratti, L Biasutto, C Paradisi - Molecules, 2015 - mdpi.com
Resveratrol is a natural polyphenol with many interesting biological activities. Its pharmacological exploitation in vivo is, however, hindered by its rapid elimination via phase II …
Number of citations: 20 www.mdpi.com
X Lu, PR Nicovich, K Gaus, JJ Gooding - Biosensors and Bioelectronics, 2017 - Elsevier
Conventional immunosensors require many binding events to give a single transducer output which represents the concentration of the analyte in the sample. Because of the …
Number of citations: 29 www.sciencedirect.com
A Mazaheripour, G Kladnik, JM Jocson, AG Wardrip… - academia.edu
A. Materials. All general chemical reagents were purchased from Acros Organics, Sigma-Aldrich, or Combi-Blocks. The solvents were obtained from Fisher Scientific and used as …
Number of citations: 0 www.academia.edu
MP Smith - 2023 - scholar.sun.ac.za
2 Abstract Foldamers are chain molecules (oligomer or polymers) that fold into a conformationally ordered state when in solution. These polymers have been shown to have …
Number of citations: 0 scholar.sun.ac.za
X Lu - 2015 - unsworks.unsw.edu.au
In this work, the single molecule localization microscopy (SMLM) technique was utilized to characterize biointerfaces and their functions for the first time. The power of this method is that …
Number of citations: 2 unsworks.unsw.edu.au

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